molecular formula C19H19N3O3S2 B4913340 2-(2,5-DIMETHYLBENZENESULFONAMIDO)-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

2-(2,5-DIMETHYLBENZENESULFONAMIDO)-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4913340
M. Wt: 401.5 g/mol
InChI Key: UCMIRAPCCJYAGC-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYLBENZENESULFONAMIDO)-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonamide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYLBENZENESULFONAMIDO)-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHYLBENZENESULFONAMIDO)-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(2,5-DIMETHYLBENZENESULFONAMIDO)-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLBENZENESULFONAMIDO)-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with various biological receptors. These interactions can lead to the modulation of cellular processes, including enzyme inhibition, receptor activation, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2,5-dimethylbenzene-1-sulfonamide
  • N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide

Uniqueness

2-(2,5-DIMETHYLBENZENESULFONAMIDO)-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a thiazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12-9-10-13(2)16(11-12)27(24,25)22-19-20-14(3)17(26-19)18(23)21-15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMIRAPCCJYAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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